molecular formula C13H13NO2 B14000799 4-Hydroxy-3,4-dihydro-[1,1'-biphenyl]-4-carboxamide

4-Hydroxy-3,4-dihydro-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B14000799
M. Wt: 215.25 g/mol
InChI Key: RVHSQJBUCQCFSM-UHFFFAOYSA-N
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Description

4-Hydroxy-3,4-dihydro-[1,1’-biphenyl]-4-carboxamide is a compound that belongs to the biphenyl family Biphenyl compounds are characterized by two benzene rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3,4-dihydro-[1,1’-biphenyl]-4-carboxamide can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing biphenyl derivatives.

Industrial Production Methods

Industrial production of biphenyl derivatives often involves scalable synthesis methods. These methods include the Wurtz-Fittig reaction, Ullmann reaction, and other electrophilic substitution reactions . These reactions are chosen based on their efficiency, yield, and the specific functional groups required in the final product.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3,4-dihydro-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated biphenyl derivatives.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3,4-dihydro-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxamide groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-3,4-dihydro-[1,1’-biphenyl]-4-carboxamide is unique due to its specific functional groups, which can impart distinct chemical and biological properties. Its combination of a hydroxyl group and a carboxamide group makes it versatile for various applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

1-hydroxy-4-phenylcyclohexa-2,4-diene-1-carboxamide

InChI

InChI=1S/C13H13NO2/c14-12(15)13(16)8-6-11(7-9-13)10-4-2-1-3-5-10/h1-8,16H,9H2,(H2,14,15)

InChI Key

RVHSQJBUCQCFSM-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C=CC1(C(=O)N)O)C2=CC=CC=C2

Origin of Product

United States

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